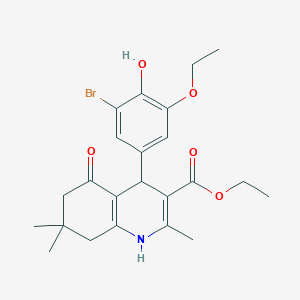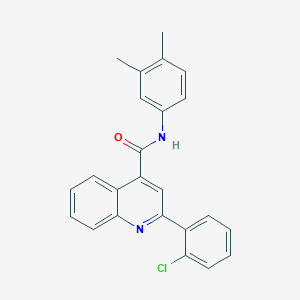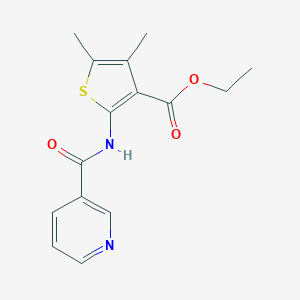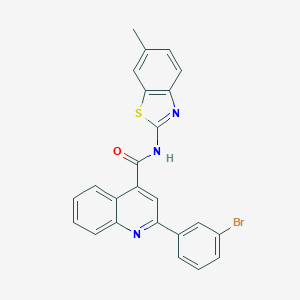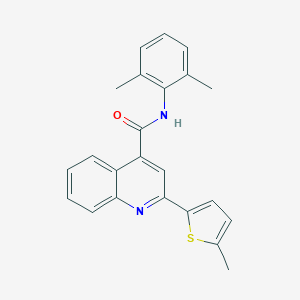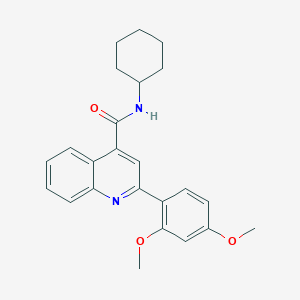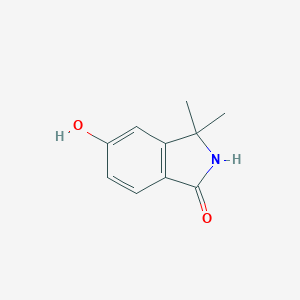
5-Hydroxy-3,3-dimethylisoindolin-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
5-Hydroxy-3,3-dimethylisoindolin-1-one is involved in the synthesis of complex molecules with potential therapeutic applications. For instance, it has been used in the design and synthesis of new pyrrole-oxindole progesterone receptor modulators. These modulators are explored for their utility in female healthcare applications, such as contraception and the treatment of fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008). Furthermore, a novel method for the synthesis of dimethylisoindolin-1-ones from 2-halo-N-isopropyl-N-alkylbenzamide substrates involves selective C-C coupling, demonstrating the compound's versatility in organic synthesis (Bhakuni et al., 2014).
Biological Activity and Drug Development
The compound has been used as a core structure for the development of novel indole derivatives with significant anticancer activity. In one study, derivatives of 5-Hydroxy-3,3-dimethylisoindolin-1-one demonstrated potent activity against several cancer cell lines, indicating its potential as a scaffold for anticancer drug development (El-Sharief et al., 2019).
Receptor Interaction Studies
Research on 5-Hydroxy-3,3-dimethylisoindolin-1-one derivatives has also contributed to understanding receptor interactions. For example, studies on the serotonin (5-HT) receptor interactions have revealed that certain derivatives can modulate innate and adaptive inflammatory responses through the sigma-1 receptor of human monocyte-derived dendritic cells, offering insights into their potential immunomodulatory properties (Szabo et al., 2014).
Propiedades
IUPAC Name |
5-hydroxy-3,3-dimethyl-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)8-5-6(12)3-4-7(8)9(13)11-10/h3-5,12H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCRIHYVGXINBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444651 | |
| Record name | 5-Hydroxy-3,3-dimethylisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3,3-dimethylisoindolin-1-one | |
CAS RN |
184906-31-8 | |
| Record name | 5-Hydroxy-3,3-dimethylisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

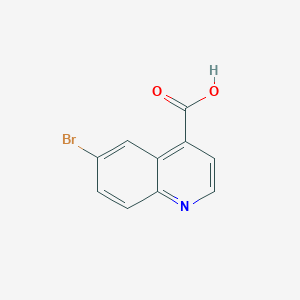
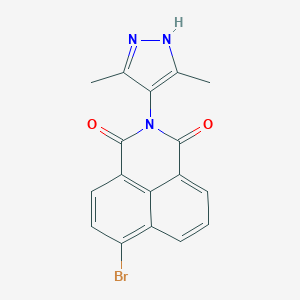
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
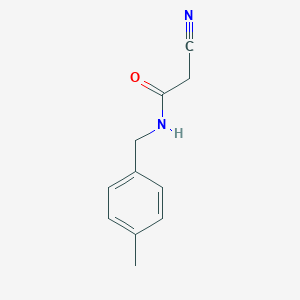
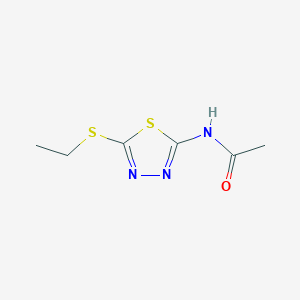
![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
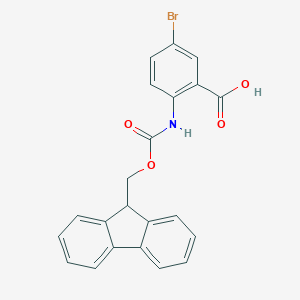
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
